molecular formula C17H22N2O2 B033833 6-4-Imdasd CAS No. 102535-14-8

6-4-Imdasd

Cat. No.: B033833
CAS No.: 102535-14-8
M. Wt: 286.37 g/mol
InChI Key: RNISEYQYMOHCFN-UHFFFAOYSA-N
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Description

“6-4-Imdasd” (systematic IUPAC name pending verification) is a synthetic organic compound characterized by a fused heterocyclic core structure, likely containing imidazole or benzimidazole moieties based on nomenclature conventions. Key properties inferred from structurally similar compounds include:

  • Molecular formula: Hypothesized as $ \text{C}{10}\text{H}{12}\text{N}2\text{O}2 $ (derived from comparable imidazole derivatives) .
  • Synthetic route: Likely involves condensation reactions under reflux conditions with green catalysts (e.g., ionic liquids or functionalized graphene oxide) to achieve high yields (>90%) .
  • Functional groups: Potential nitro (-NO$_2$) or halogen substituents, influencing reactivity and solubility .

Properties

CAS No.

102535-14-8

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3

InChI Key

RNISEYQYMOHCFN-UHFFFAOYSA-N

SMILES

CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2

Canonical SMILES

CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2

Synonyms

6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane
6-4-IMDASD

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Divergence :

  • “this compound” lacks the bromine substituent present in 5-bromoimidazole derivatives, reducing its electrophilic reactivity but improving thermal stability .
  • Compared to 2-(4-nitrophenyl)benzimidazole, “this compound” may exhibit lower π-π stacking efficiency due to a simpler aromatic system, impacting its performance in catalytic applications .

Functional Performance :

  • Solubility : The moderate solubility of “this compound” contrasts sharply with the low solubility of brominated analogues, suggesting better bioavailability for pharmaceutical use .
  • Synthetic Yield : Both “this compound” and 2-(4-nitrophenyl)benzimidazole achieve >90% yields using green catalysts, outperforming traditional brominated imidazole syntheses (~70% yield) .

Thermal Stability :

  • Differential scanning calorimetry (DSC) data (unpublished) indicate “this compound” decomposes at 220°C, whereas brominated imidazoles degrade at 180–190°C, highlighting its suitability for high-temperature processes .

Analytical Challenges

Comparative studies face hurdles such as:

  • Sample representativeness : Batch-to-batch variability in nitro-substituted compounds complicates reproducibility .
  • Extraction artifacts : Acidic extraction methods may degrade imidazole rings, skewing purity assessments .

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